molecular formula C17H15ClN2O B6643355 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide

6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide

Cat. No. B6643355
M. Wt: 298.8 g/mol
InChI Key: LDQKTMLGZLTQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide, also known as RO-64-6198, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes such as pain sensation, appetite, and mood regulation. The inhibition of FAAH by RO-64-6198 leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various disease states.

Mechanism of Action

6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide selectively inhibits FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide leads to an increase in endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. In addition, endocannabinoids have been shown to play a role in various physiological processes such as appetite regulation, mood regulation, and neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide in lab experiments is its selectivity for FAAH, which allows for the specific inhibition of endocannabinoid degradation. However, one limitation is the potential for off-target effects, as FAAH is not the only enzyme involved in endocannabinoid metabolism.

Future Directions

1. Further studies on the therapeutic potential of 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide in various disease states such as chronic pain, anxiety, and inflammation.
2. Development of more selective FAAH inhibitors with improved pharmacokinetic properties.
3. Investigation of the role of endocannabinoids in other physiological processes such as neuroprotection and immune regulation.
4. Development of combination therapies involving FAAH inhibitors and other pharmacological agents.
5. Studies on the safety and tolerability of FAAH inhibitors in humans.
6. Investigation of the potential use of FAAH inhibitors in the treatment of drug addiction and withdrawal.

Synthesis Methods

The synthesis of 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide involves the reaction of 6-chloroindole-2-carboxylic acid with 1-phenylethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The resulting intermediate is then treated with acetyl chloride to form the desired product.

Scientific Research Applications

6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease states such as pain, anxiety, and inflammation. Studies have shown that the inhibition of FAAH by 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide leads to an increase in endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. In addition, 6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide has been shown to have anxiolytic effects in preclinical models.

properties

IUPAC Name

6-chloro-N-(1-phenylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11(12-5-3-2-4-6-12)19-17(21)16-9-13-7-8-14(18)10-15(13)20-16/h2-11,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKTMLGZLTQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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